3-(3-Bromo-9-p-tolyl-9H-fluoren-9-yl)-9-phenyl-9H-carbazole

Catalog No.
S12996105
CAS No.
M.F
C39H26N2
M. Wt
522.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3-Bromo-9-p-tolyl-9H-fluoren-9-yl)-9-phenyl-9H-...

Product Name

3-(3-Bromo-9-p-tolyl-9H-fluoren-9-yl)-9-phenyl-9H-carbazole

IUPAC Name

9-(4-methylphenyl)-9-(9-phenylcarbazol-3-yl)fluorene-3-carbonitrile

Molecular Formula

C39H26N2

Molecular Weight

522.6 g/mol

InChI

InChI=1S/C39H26N2/c1-26-15-18-28(19-16-26)39(35-13-7-5-11-31(35)33-23-27(25-40)17-21-36(33)39)29-20-22-38-34(24-29)32-12-6-8-14-37(32)41(38)30-9-3-2-4-10-30/h2-24H,1H3

InChI Key

SGGKKAZRMDKLJR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(C3=C(C=C(C=C3)C#N)C4=CC=CC=C42)C5=CC6=C(C=C5)N(C7=CC=CC=C76)C8=CC=CC=C8

3-(3-Bromo-9-p-tolyl-9H-fluoren-9-yl)-9-phenyl-9H-carbazole is a complex organic compound notable for its unique structural features and potential applications in materials science and organic electronics. The compound consists of a carbazole core substituted with both a bromo group and a p-tolyl group, which enhances its electronic properties. The molecular formula is C25H19BrNC_{25}H_{19}BrN, and it has a molecular weight of approximately 397.31 g/mol. Its structure includes a fluorene moiety, contributing to its photophysical properties, making it suitable for various applications in optoelectronics.

, primarily involving electrophilic substitution due to the presence of the bromine atom. Notably, it can participate in Sonogashira coupling reactions, where it reacts with phenylacetylene to form substituted derivatives. This reaction is facilitated by the bromine atom, which acts as a leaving group, allowing for the formation of new carbon-carbon bonds .

Additionally, the compound may engage in Ullmann coupling reactions, enabling further functionalization at the aromatic rings, which can modify its electronic properties and enhance its utility in various applications .

The synthesis of 3-(3-Bromo-9-p-tolyl-9H-fluoren-9-yl)-9-phenyl-9H-carbazole typically involves multi-step synthetic routes:

  • Preparation of Brominated Precursors: Starting materials such as 3-bromo-9H-carbazole and p-toluidine are used.
  • Sonogashira Coupling: This step involves coupling brominated carbazole derivatives with alkynes (like phenylacetylene) under palladium catalysis to form the desired product.
  • Purification: The final product is purified using techniques such as column chromatography or recrystallization to achieve high purity levels.

This synthetic approach allows for the introduction of various substituents that can tailor the electronic properties of the final compound .

3-(3-Bromo-9-p-tolyl-9H-fluoren-9-yl)-9-phenyl-9H-carbazole has potential applications in:

  • Organic Light Emitting Diodes (OLEDs): Its unique electronic properties make it a candidate for use as a hole transport material in OLEDs.
  • Photovoltaics: The compound may be utilized in organic solar cells due to its ability to absorb light and facilitate charge transport.
  • Fluorescent Sensors: The compound's photophysical properties could be exploited in developing sensors for detecting specific ions or molecules.

Interaction studies involving this compound are essential to understand its behavior in various environments. Preliminary studies suggest that compounds with similar structures exhibit interesting interactions with biological membranes and proteins, which could influence their pharmacokinetics and bioavailability . Further investigations into its interactions with different substrates will provide insights into its potential biological applications.

Several compounds share structural similarities with 3-(3-Bromo-9-p-tolyl-9H-fluoren-9-yl)-9-phenyl-9H-carbazole:

Compound NameStructural FeaturesUnique Aspects
3-Bromo-9-phenylnaphtho[2,3-d]thiazoleContains thiazole instead of carbazoleEnhanced thermal stability
3-Bromo-9-(p-tolyl)-carbazoleSimilar core structure but lacks fluorene moietyLower molecular weight
3-Bromo-N,N-dimethylcarbazoleContains dimethylamino groupsIncreased solubility in polar solvents
3-Bromo-6-(p-tolyl)-carbazoleDifferent substitution pattern on carbazolePotentially different electronic properties

The uniqueness of 3-(3-Bromo-9-p-tolyl-9H-fluoren-9-yl)-9-phenyl-9H-carbazole lies in its combination of a fluorene unit with multiple aromatic substitutions, which enhances its photophysical properties compared to other similar compounds. This makes it particularly valuable for applications requiring efficient charge transport and light emission.

The synthesis of 3-(3-Bromo-9-p-tolyl-9H-fluoren-9-yl)-9-phenyl-9H-carbazole requires sophisticated multi-step organic synthesis approaches that combine fluorene, carbazole, and p-tolyl functionalization strategies [1] [2]. The compound represents a complex molecular architecture that necessitates careful consideration of regioselectivity and functional group compatibility throughout the synthetic sequence.

The primary synthetic pathway typically begins with the preparation of 3-bromo-9H-carbazole as a key intermediate [3] [7]. This brominated carbazole precursor serves as a crucial building block for subsequent cross-coupling reactions. The bromination of carbazole can be achieved using N-bromosuccinimide in toluene at room temperature, yielding the desired 3-bromo-9H-carbazole in excellent yields of approximately 95% [7].

A complementary approach involves the synthesis of 9-p-tolyl-9H-fluorene derivatives, which can be prepared through Grignard reactions or Friedel-Crafts alkylation processes [20] [23]. The fluorene component requires careful functionalization at the 9-position with p-tolyl groups, which can be accomplished through palladium-catalyzed cross-coupling methodologies or direct alkylation strategies.

The multi-step synthesis pathway typically involves three major phases: preparation of the brominated carbazole component, synthesis of the p-tolyl-fluorene intermediate, and final coupling to form the target compound [1] [2]. Each step requires optimization of reaction conditions, including temperature control, solvent selection, and catalyst loading to ensure high yields and minimal side product formation.

Synthetic StepStarting MaterialProductTypical Yield (%)Key Conditions
Carbazole Bromination9H-Carbazole3-Bromo-9H-carbazole95N-Bromosuccinimide, toluene, rt [7]
p-Tolyl FunctionalizationFluorene9-p-tolyl-9H-fluorene78-92Grignard/AlCl₃ catalysis [20] [24]
Final CouplingBromo-carbazole + p-tolyl-fluoreneTarget compound60-85Pd-catalyzed conditions [1] [2]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent the cornerstone methodology for constructing the complex carbon-carbon and carbon-nitrogen bonds required in the synthesis of 3-(3-Bromo-9-p-tolyl-9H-fluoren-9-yl)-9-phenyl-9H-carbazole [9] [10]. These reactions enable the efficient formation of biaryl linkages with high selectivity and functional group tolerance.

The Suzuki-Miyaura cross-coupling reaction serves as a primary method for connecting the fluorene and carbazole components [14] [25]. This reaction typically employs aryl boronic acids or boronate esters as nucleophilic coupling partners with aryl halides in the presence of palladium catalysts and base. The reaction conditions generally require temperatures between 80-120°C and utilize palladium complexes such as tetrakis(triphenylphosphine)palladium(0) or palladium acetate with phosphine ligands [14] [25].

The phosphine ligand selection critically influences the reaction outcome, with tri(o-tolyl)phosphine demonstrating exceptional performance in cross-coupling reactions involving carbazole and fluorene substrates [25]. This ligand enables the formation of stable palladacycles that facilitate efficient transmetalation and reductive elimination steps. The palladacycle formation provides enhanced catalytic activity and allows for ultralow catalyst loadings with turnover numbers reaching up to 1×10⁶ [25].

Temperature optimization studies reveal that reaction temperatures between 70-130°C provide optimal balance between reaction rate and selectivity [13] [21]. Higher temperatures may lead to increased side reactions, including homocoupling of boronic acid components, while lower temperatures result in incomplete conversion and extended reaction times.

Catalyst SystemTemperature (°C)Time (h)Yield (%)Solvent
Pd(PPh₃)₄80672Toluene [14]
Pd(OAc)₂/P(o-tolyl)₃110486DMF [25]
PdCl₂(dppf)90878THF/H₂O [21]
Pd₂(dba)₃/t-Bu₃P701282Toluene [26]

The reaction mechanism proceeds through the classical palladium(0)/palladium(II) catalytic cycle, involving oxidative addition of the aryl halide, transmetalation with the boronic acid component, and reductive elimination to form the desired carbon-carbon bond [9] [14]. The rate-determining step is typically the oxidative addition for electron-rich aryl halides or the transmetalation step for electron-deficient systems.

Buchwald-Hartwig Amination in Carbazole Functionalization

The Buchwald-Hartwig amination represents a fundamental transformation for carbazole functionalization, enabling the formation of carbon-nitrogen bonds essential for the synthesis of 3-(3-Bromo-9-p-tolyl-9H-fluoren-9-yl)-9-phenyl-9H-carbazole [5] [12]. This palladium-catalyzed cross-coupling reaction between aryl halides and amines provides access to diverse carbazole derivatives with excellent functional group tolerance.

The reaction mechanism involves the formation of palladium-amide complexes followed by intramolecular cyclization to generate carbazole frameworks [5] [15]. The choice of ligand significantly influences the reaction outcome, with bidentate phosphine ligands such as BINAP and DPEPhos providing superior results for challenging substrates. The catalyst resting state has been identified as an aryl carbazolyl palladium(II) complex, which serves to minimize catalyst decomposition while maintaining catalytic activity [5].

Recent mechanistic studies have revealed the crucial role of NH-carbazole as a byproduct in precatalyst activation, which after deprotonation coordinates to palladium centers to form stable complexes [5]. This coordination provides a reservoir of monoligated palladium(0) species required for catalysis while preventing catalyst degradation. The equilibrium between carbazolyl complexes and anilido analogues enables efficient carbon-nitrogen coupling even at room temperature.

The reaction conditions typically require temperatures between 80-120°C, with toluene or 1,4-dioxane as preferred solvents [12] [15]. Base selection proves critical, with sodium tert-butoxide and cesium carbonate providing optimal results for different substrate classes. The catalyst loading can be reduced to 0.5-2 mol% for most transformations while maintaining high yields.

Substrate TypeCatalyst Loading (mol%)BaseTemperature (°C)Yield (%)
Aryl bromides1-2NaOt-Bu10085-95 [12]
Aryl chlorides2-5Cs₂CO₃11070-85 [11]
Heteroaryl halides2-3K₂CO₃9075-90 [15]
Electron-poor halides0.5-1NaOt-Bu8080-92 [5]

The axial-to-axial chirality transfer represents an advanced application of Buchwald-Hartwig amination in carbazole synthesis, achieving enantiospecificities up to 91% through intramolecular cyclization of axially chiral biaryls [12]. This methodology enables the preparation of enantioenriched carbazole derivatives with defined stereochemistry, expanding the synthetic utility of the transformation.

Purification Techniques and Yield Optimization

The purification of 3-(3-Bromo-9-p-tolyl-9H-fluoren-9-yl)-9-phenyl-9H-carbazole requires specialized techniques due to the compound's complex structure and potential for impurity formation during synthesis [17] [28]. Column chromatography using silica gel represents the primary purification method, with careful optimization of eluent systems to achieve effective separation.

Solvent selection for column chromatography proves critical for carbazole derivative purification [17] [29]. Gradient elution systems using hexane/ethyl acetate mixtures provide optimal separation, with typical ratios ranging from 95:5 to 70:30 depending on the polarity of impurities present. The use of 5-15% ethyl acetate in hexane effectively separates most carbazole products from unreacted starting materials and side products [18] [29].

Small-scale column chromatography methods using Pasteur pipettes have been developed specifically for carbazole separation, demonstrating superior efficiency compared to traditional large-scale methods [28]. These methods utilize reagent polarity gradients with n-hexane and dichloromethane mixtures, achieving separation efficiencies exceeding 98% for carbazole compounds while minimizing material loss.

Recrystallization techniques complement chromatographic purification, with solvent selection based on carbazole solubility properties [17] [32]. Chlorobenzene and absolute ethanol serve as effective recrystallization solvents, providing high-purity crystals with yields typically ranging from 85-95%. The cooling rate significantly influences crystal quality, with gradual cooling under forced circulation providing uniform crystal morphology and enhanced purity.

Purification MethodSolvent SystemRecovery (%)Purity (%)Time Required
Column chromatographyHexane/EtOAc (9:1 to 7:3)88-95>952-4 h [29]
RecrystallizationChlorobenzene85-92>984-6 h [17]
Small-scale separationHexane/DCM gradient90-98>951-2 h [28]
Combined methodSequential application80-88>996-8 h [32]

Yield optimization strategies focus on reaction condition optimization, catalyst selection, and purification efficiency [30] [35]. Design of experiments (DoE) approaches have been successfully applied to carbazole synthesis optimization, achieving yield improvements from 57% to 98% through systematic variation of temperature, concentration, and catalyst loading parameters [30].

The forced circulation cooling mode with gradual cooling rates proves beneficial for carbazole crystallization, providing uniform crystal size distribution and enhanced purity compared to rapid cooling methods [17]. This approach reduces impurity incorporation during crystal formation and improves overall product quality. The optimal cooling rate typically ranges from 0.5-1.0°C per minute, balancing crystallization time with product purity requirements.

The compound 3-(3-Bromo-9-p-tolyl-9H-fluoren-9-yl)-9-phenyl-9H-carbazole represents a complex organic semiconductor with a molecular formula of C₃₈H₂₆BrN and a molecular weight of 576.54 g/mol [1]. This hybrid structure combines fluorene and carbazole moieties, creating a unique set of physicochemical properties that are essential for its applications in organic electronics and materials science.

Thermal Behavior and Decomposition Kinetics

The thermal stability of carbazole-fluorene hybrid compounds demonstrates exceptional performance characteristics that make them suitable for high-temperature applications in organic electronics. Research indicates that carbazole derivatives generally exhibit thermal decomposition onset temperatures ranging from 350°C to 400°C [2] [3]. More specifically, carbazole-fluorene compounds such as FBCN and CBCN show decomposition temperatures of 374°C and 382°C respectively, indicating excellent thermal stability [3].

The thermal conductivity of organic semiconductors containing carbazole and fluorene units is characteristically low, typically less than 1.0 W m⁻¹ K⁻¹ near room temperature [4]. This property is attributed to the weak van der Waals interactions between organic molecules, which is significantly lower than inorganic semiconductors like silicon (148 W m⁻¹ K⁻¹) or germanium (58 W m⁻¹ K⁻¹) [4]. For fluorene-carbazole copolymers, thermal conductivity measurements show anisotropic behavior, with in-plane thermal conductivities ranging from 0.15 to 0.55 W m⁻¹ K⁻¹ and out-of-plane values between 0.17 and 0.38 W m⁻¹ K⁻¹ [4].

Compound TypeThermal Stability (°C)Glass Transition (°C)Melting Point (°C)Thermal Conductivity (W m⁻¹ K⁻¹)
Carbazole derivatives (general)350-400Not specified240-250<1.0
Fluorene-carbazole copolymers (PEDOT:PSS)200-300Not specifiedNot applicable0.15-0.55
Carbazole-fluorene compounds (FBCN)374No transition up to 270216Not specified
Carbazole-fluorene compounds (CBCN)382No transition up to 270252Not specified
Carbazole-based polymers407-466109-140Not specified<1.0

Differential scanning calorimetry studies reveal that carbazole-fluorene compounds exhibit distinct thermal transition behaviors [3] [5]. These materials typically show no glass transitions up to 270-300°C due to dense molecular packing, with carbazole-based compounds demonstrating highly crystalline behavior and exhibiting reversible thermal transitions [3]. The melting points of carbazole-fluorene compounds range from 216°C to 252°C, with CBCN showing higher thermal stability than FBCN due to stronger intermolecular interactions [3].

Solubility Characteristics in Organic Solvents

The solubility behavior of 3-(3-Bromo-9-p-tolyl-9H-fluoren-9-yl)-9-phenyl-9H-carbazole is governed by its complex aromatic structure and the presence of both electron-donating and electron-withdrawing substituents. Carbazole-based compounds are generally insoluble in water due to their hydrophobic aromatic nature [6] [7], but demonstrate significant solubility in organic solvents.

The compound exhibits high solubility in polar aprotic solvents such as dimethyl sulfoxide, N,N-dimethylformamide, and dichloromethane [8] [9]. These solvents provide favorable interactions with the polar bromine substituent and the aromatic π-system. In dichloromethane, brominated carbazole derivatives show particularly high solubility, making this solvent ideal for synthesis and purification procedures [8].

SolventCarbazole SolubilityFluorene Solubility (g/100g)Polarity Parameter
WaterInsoluble0.0002Highly polar
DichloromethaneHighly solubleNot specifiedModerately polar
ChloroformSolubleNot specifiedModerately polar
TolueneModerately soluble24.13Non-polar
TetrahydrofuranSolubleNot specifiedModerately polar
Dimethyl sulfoxideHighly solubleNot specifiedHighly polar
N,N-DimethylformamideHighly solubleNot specifiedHighly polar
AcetoneSlightly soluble14.1Moderately polar
EthanolSlightly soluble2.3Polar
BenzeneModerately soluble25.0Non-polar
PyridineSoluble24.9Polar

Fluorene components demonstrate excellent solubility in aromatic solvents, with toluene showing particularly favorable dissolution characteristics (24.13 g/100g at 20°C) [10] [11]. The solubility in benzene is similarly high at 25.0 g/100g, while pyridine provides comparable dissolution at 24.9 g/100g [10]. The temperature-dependent solubility behavior shows increasing dissolution with elevated temperatures, following typical thermodynamic principles for organic compounds [6].

The molecular structure of 3-(3-Bromo-9-p-tolyl-9H-fluoren-9-yl)-9-phenyl-9H-carbazole suggests enhanced solubility in moderately polar solvents due to the combination of aromatic π-systems and the polar bromine substituent [9]. The p-tolyl and phenyl groups contribute to favorable interactions with aromatic solvents, while the bromine atom provides sites for dipole-dipole interactions with polar solvents [9].

Crystallization Behavior and Polymorphism

The crystallization behavior of carbazole-fluorene hybrid compounds is characterized by diverse polymorphic forms that significantly influence their electronic properties and device performance. Organic semiconductors containing carbazole and fluorene units typically adopt several distinct packing arrangements, including herringbone, pitched π-stacking, brickwork, and face-to-face columnar structures [12] [13] [14] [15].

Single-crystal X-ray diffraction studies of related carbazole derivatives reveal that the tricyclic carbazole system is essentially planar with root-mean-square deviations typically less than 0.03 Å [12] [16]. The carbazole ring system maintains near-orthogonal orientation relative to substituted phenyl rings, with dihedral angles ranging from 79.7° to 88.2° [12]. These structural features are crucial for understanding the solid-state packing behavior of the target compound.

Structure TypeIntermolecular Distance (Å)Crystal SystemCarrier Mobility (cm² V⁻¹ s⁻¹)
Herringbone packing3.4-3.8Triclinic/Monoclinic0.1-1.0
Pitched π-stacking3.3-3.5Orthorhombic10-30
Brickwork packing3.5-3.7Monoclinic1-10
Face-to-face columnar3.2-3.4Hexagonal0.01-0.1
Edge-on orientation3.4-3.6Orthorhombic1-5
Face-on orientation3.5-3.8Triclinic0.1-1.0

The crystallization process of organic semiconductors is highly sensitive to environmental conditions and can result in kinetically trapped metastable phases [13] [17]. For carbazole-fluorene systems, different crystallization conditions can lead to polymorphs with distinct electronic properties. The formation of pitched π-stacking arrangements, similar to those found in high-mobility materials like rubrene, can be achieved through controlled crystallization processes [15] [18].

Polymorphism in organic electronic materials offers opportunities to modulate electronic properties through phase transitions [17] [19]. The many diverse polymorphic behaviors observed in organic semiconductors provide pathways for optimizing charge transport characteristics. Crystal structure prediction methods combined with machine learning approaches are increasingly used to identify favorable packing arrangements for enhanced carrier mobility [14].

The intermolecular distance in carbazole-fluorene crystalline structures typically ranges from 3.2 to 3.8 Å, depending on the specific packing motif [12] [15]. These distances are critical for determining electronic coupling between adjacent molecules and consequently affect charge transport properties. The carrier mobility varies dramatically with crystal structure, ranging from 0.01 cm² V⁻¹ s⁻¹ for poorly ordered structures to over 30 cm² V⁻¹ s⁻¹ for optimized pitched π-stacking arrangements [15] [18].

XLogP3

9.8

Hydrogen Bond Acceptor Count

1

Exact Mass

522.209598838 g/mol

Monoisotopic Mass

522.209598838 g/mol

Heavy Atom Count

41

Dates

Last modified: 08-10-2024

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